9-Minocycline

Pharmaceutical Analysis Quality Control Impurity Profiling

Pharmaceutical QC labs require authentic 9-Minocycline reference standards to meet ICH Q3A/B impurity thresholds for minocycline batch release. This certified standard (MW 457.5, C23H27N3O7), the 9-demethylamino analog of minocycline, serves as the definitive analytical marker for HPLC/UPLC method development and validation. - Enables impurity profiling compliant with pharmacopeial monographs - Full characterization data (NMR, MS, IR) for regulatory submissions - Ambient shipping; store in cool, dry conditions.

Molecular Formula C23H27N3O7
Molecular Weight 457.483
CAS No. 10118-89-5
Cat. No. B592544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Minocycline
CAS10118-89-5
Molecular FormulaC23H27N3O7
Molecular Weight457.483
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
InChIInChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1
InChIKeyCVDICDROJOLZHS-SEEQWMCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Minocycline Overview and Analytical Role


9-Minocycline (CAS 10118-89-5) is a semisynthetic tetracycline derivative structurally characterized as the 9-demethylamino analog of minocycline [1]. It is primarily recognized and commercially utilized as a specified impurity of the antibiotic minocycline hydrochloride, with a molecular weight of 457.5 g/mol and formula C23H27N3O7 [1]. Its primary scientific value lies in analytical quality control and as a key reference standard in method development, rather than as an independent therapeutic agent [2]. As a positional isomer and a known related substance, it serves as a critical marker for ensuring pharmaceutical purity and batch-to-batch consistency in minocycline production .

Why 9-Minocycline Cannot Be Substituted


Generic substitution within the tetracycline class is not feasible for applications requiring 9-Minocycline due to its fundamentally different utility. Unlike minocycline or doxycycline, which are used for their broad-spectrum antibacterial activity, 9-Minocycline is not employed as a therapeutic. Its value is derived from its specific chromatographic and spectrometric behavior as a process-related impurity of minocycline, which is essential for pharmaceutical quality control and regulatory compliance [1]. While other 9-substituted minocycline derivatives have been explored for enhanced antibacterial potency against resistant strains, the unsubstituted 9-Minocycline (9-demethylamino) is the defined analytical marker for minocycline purity [1][2]. Furthermore, in research contexts, its metabolite analog 9-aminominocycline exhibits a unique synergistic adjuvant activity with tigecycline, a property not shared by the parent drugs or most other class members [3].

9-Minocycline vs. Alternatives: Key Evidence


Resolution as a Defined Process Impurity

9-Minocycline is specifically identified as a process-related impurity of minocycline, in contrast to other related substances like 4-epiminocycline, 6-deoxy-6-demethyltetracycline, and 7-didemethylminocycline. Its presence is a defined and quantifiable marker in validated analytical methods for minocycline drug substance and product testing [1][2].

Pharmaceutical Analysis Quality Control Impurity Profiling

Synergistic Adjuvant Activity with Tigecycline

While 9-Minocycline itself is not an antibacterial, its metabolite 9-aminominocycline (9-AMC) demonstrates a distinct and quantifiable synergistic effect when combined with tigecycline against resistant strains. This contrasts sharply with tigecycline's limited efficacy as a monotherapy against tet(X4)-positive E. coli. 9-AMC acts as an adjuvant, restoring tigecycline's activity [1].

Antimicrobial Resistance Synergy Tet(X4) Enzyme

Inhibition of SARS-CoV-2 Papain-Like Protease

9-Aminominocycline, the reduced form of 9-Minocycline, exhibits a distinct off-target activity as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This is a functional property not reported for the parent compound minocycline or other common tetracyclines, which primarily target bacterial ribosomes [1].

Antiviral Research SARS-CoV-2 Papain-Like Protease

Key Application Scenarios for 9-Minocycline


Minocycline Impurity Reference Standard

This is the primary and most critical application for 9-Minocycline. QC laboratories in pharmaceutical manufacturing must obtain a certified reference standard of 9-Minocycline to develop and validate analytical methods (HPLC, UPLC, CZE) for impurity profiling of minocycline drug substance and finished products. Its use is mandated by pharmacopeial monographs and regulatory guidelines (ICH Q3A/B) to ensure batch consistency and patient safety by monitoring and controlling this specific process-related impurity [5].

Tigecycline Adjuvant Discovery

In academic and industrial research focused on combating multidrug-resistant (MDR) Gram-negative infections, the metabolite of 9-Minocycline, 9-aminominocycline, is a valuable tool. It is used in synergy studies (e.g., checkerboard assays) and in vivo models to validate its role as an adjuvant that potentiates tigecycline activity against tet(X4)-expressing strains, a mechanism of resistance that renders tigecycline monotherapy ineffective . Its procurement is essential for labs exploring novel combination therapies against ESKAPE pathogens.

SARS-CoV-2 PLpro Inhibition Studies

For virology laboratories investigating host-directed or direct-acting antiviral strategies against coronaviruses, 9-aminominocycline serves as a specific chemical probe. It is employed in enzymatic assays to study the inhibition of SARS-CoV-2 papain-like protease (PLpro), a validated target essential for viral replication and immune evasion. This provides a distinct use case, differentiating it from the canonical antibacterial applications of its class .

Precursor for Novel 9-Substituted Tetracyclines

In medicinal chemistry programs aimed at discovering next-generation tetracyclines, 9-Minocycline or its 9-amino analog can be used as a starting material or intermediate. It enables the synthesis of diverse C-9-substituted derivatives via acylation, sulfonylation, or reductive amination, allowing for structure-activity relationship (SAR) exploration to optimize potency against tetracycline-resistant pathogens, as demonstrated by the development of the aminomethylcycline (AMC) class [5].

Technical Documentation Hub

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